N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide
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Overview
Description
AC1-IN-1: is a selective inhibitor of adenylyl cyclase type 1 (AC1), with an inhibitory concentration (IC50) of 0.54 micromolar . Adenylyl cyclase type 1 is an enzyme that converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes . AC1-IN-1 has shown potential in treating chronic pain and related emotional disorders by inhibiting the activity of adenylyl cyclase type 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of AC1-IN-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrimidinone core, followed by functional group modifications to introduce the necessary substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: : Industrial production of AC1-IN-1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: : AC1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are used to introduce different substituents on the pyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenated compounds and catalysts.
Major Products: : The major products formed from these reactions include various derivatives of AC1-IN-1 with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Chemistry: : AC1-IN-1 is used as a tool compound in chemical research to study the role of adenylyl cyclase type 1 in various biochemical pathways .
Biology: : In biological research, AC1-IN-1 is employed to investigate the signaling pathways involving cAMP and its effects on cellular functions .
Medicine: : AC1-IN-1 has shown promise in preclinical studies for the treatment of chronic pain, anxiety, and headache . It is also being explored for its potential in treating opioid dependence .
Industry: : In the pharmaceutical industry, AC1-IN-1 is used in drug discovery and development to identify new therapeutic targets and develop novel pain medications .
Mechanism of Action
AC1-IN-1 exerts its effects by selectively inhibiting adenylyl cyclase type 1, thereby reducing the production of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP) . This inhibition affects both presynaptic and postsynaptic forms of long-term potentiation (LTP), which are crucial for pain perception and emotional responses . By blocking the activity of adenylyl cyclase type 1, AC1-IN-1 reduces neuronal excitability and synaptic plasticity, leading to decreased pain and anxiety .
Comparison with Similar Compounds
Similar Compounds
NB001: Another selective inhibitor of adenylyl cyclase type 1, used in similar research applications.
ST034307: A selective small-molecule inhibitor of adenylyl cyclase type 1 with analgesic properties.
Uniqueness: : AC1-IN-1 is unique due to its high selectivity for adenylyl cyclase type 1 and its potent inhibitory concentration (IC50 = 0.54 micromolar) . This selectivity reduces the likelihood of off-target effects and makes it a valuable tool in studying the specific role of adenylyl cyclase type 1 in various biological processes .
Properties
Molecular Formula |
C18H18FN5O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-fluoro-5-methylbenzamide |
InChI |
InChI=1S/C18H18FN5O2/c1-4-12-9-16(25)22-18(20-12)24-15(8-11(3)23-24)21-17(26)13-7-10(2)5-6-14(13)19/h5-9H,4H2,1-3H3,(H,21,26)(H,20,22,25) |
InChI Key |
DMYBQBANWFHYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=C(C=CC(=C3)C)F |
Origin of Product |
United States |
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